

Physapruin A: A Technical Guide on its Chemical Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A is a naturally occurring withanolide isolated from Physalis pruinosa and Physalis peruviana. Withanolides are a group of C-28 steroidal lactones known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and significant anti-cancer activities of **Physapruin A**, with a focus on its mechanism of action in breast and oral cancer cell lines.

Chemical Structure and Properties

Physapruin A has been identified as 4β , 14α , 17β , 20β -tetrahydroxy-1-oxo-20S, 22R-witha-2,5,24-trienolide[1]. Its chemical properties are summarized in the table below.



Property	Value	
Molecular Formula	C28H38O7	
Molecular Weight	486.60 g/mol	
CAS Number	155178-03-3	
Appearance	White to off-white solid	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

2.1. Chemical Structure

Chemical Structure of Physapruin A

Caption: 2D Chemical Structure of **Physapruin A**.

2.2. Spectroscopic Data

The structure of **Physapruin A** has been elucidated using various spectroscopic techniques[2]:

- Electrospray Ionization Mass Spectrometry (ESIMS): The molecular formula was determined as C28H38O7 based on a parent ion peak at m/z 509 [M+Na]+[2].
- Infrared (IR) Spectroscopy: The IR spectrum indicates the presence of hydroxyl (3367 cm⁻¹) and carbonyl (1647 and 1719 cm⁻¹) functional groups[2].
- Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum shows five methyl singlets (δH 1.94, 1.87, 1.44, 1.41, and 1.12), three olefinic methines (δH 6.77 dd, J = 10.0, 4.6 Hz; δH 5.94 m; δH 5.93 d, J = 10.0 Hz), and two oxymethines (δH 4.94 dd, J = 10.8, 4.6 Hz and δH 4.62 d, J = 4.6 Hz)[2].

Biological Activity: Anti-Cancer Effects

Physapruin A has demonstrated potent anti-proliferative effects against various cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and DNA damage[2][3][4][5][6].



3.1. Quantitative Data: IC50 Values

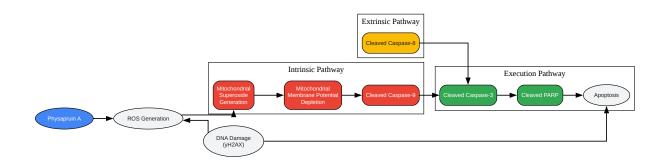
The half-maximal inhibitory concentration (IC50) values of **Physapruin A** against different cancer cell lines are summarized below.

Cell Line	Cancer Type	Assay	Incubation Time (h)	IC50 (μM)	Reference
MCF7	Breast Cancer (ER+, PR+/-, HER2-)	ATP	24	3.12	[7]
SKBR3	Breast Cancer (ER-, PR-, HER2+)	ATP	24	4.18	[7]
MDA-MB-231	Breast Cancer (Triple- Negative)	ATP	24	6.15	[7]
CAL 27	Oral Cancer	ATP	24	0.86	[2]
Ca9-22	Oral Cancer	ATP	24	1.61	[2]
LNCaP	Prostate Cancer	MTS	72	0.11	[7]
ACHN	Renal Cancer	MTS	72	1.0	[7]

3.2. Signaling Pathways

Physapruin A's anti-cancer activity is mediated through complex signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).



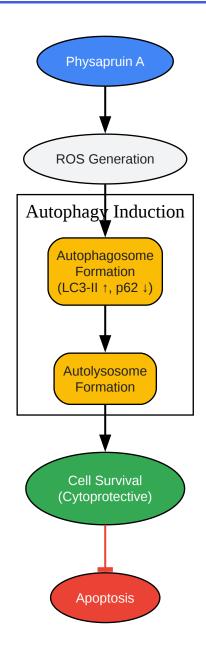


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Caption: Physapruin A-induced ROS-mediated apoptosis signaling pathway.

In addition to apoptosis, **Physapruin A** also induces autophagy, which appears to be a cytoprotective response in breast cancer cells. Inhibition of autophagy enhances the cytotoxic effects of **Physapruin A**[8][9][10].





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Caption: **Physapruin A**-induced ROS-mediated cytoprotective autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cell Viability Assay (ATP Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of **Physapruin A**[4][7][11].

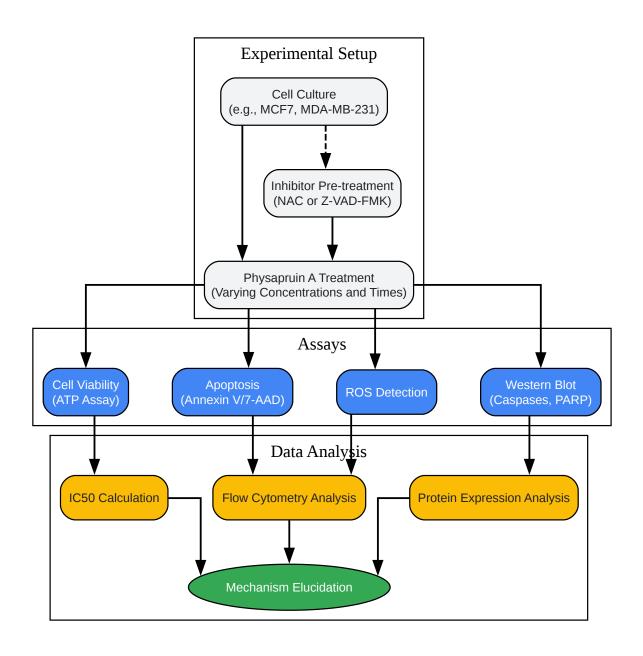


- Cell Seeding: Plate breast cancer cells (MCF7, SKBR3, MDA-MB-231) or oral cancer cells (CAL 27, Ca9-22) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **Physapruin A** (e.g., 0.5, 1, 2.5, 5, and 10 μM for breast cancer cells; 0.4, 0.8, 1.2, 1.6, and 2 μM for oral cancer cells) for 24 hours. A vehicle control (0.05% or 0.1% DMSO) should be included.
- ATP Measurement: After the incubation period, measure the intracellular ATP content using a commercially available ATP-based luminescence assay kit according to the manufacturer's instructions.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the concentration of **Physapruin A** to determine the IC50 value.
- 4.2. Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is based on the flow cytometry method used to detect apoptosis induced by **Physapruin A**[1][2][8].

- Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Physapruin A (e.g., 2.5, 5, and 10 μM for breast cancer cells) for 24 hours.
- Cell Harvesting: Collect both floating and adherent cells by trypsinization.
- Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and 7-AAD/PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
- Inhibitor Studies: To confirm the role of oxidative stress and caspases, pre-treat cells with N-acetylcysteine (NAC, e.g., 10 mM for 1 hour) or a pan-caspase inhibitor (Z-VAD-FMK, e.g., 100 μM for 2 hours) before adding **Physapruin A**[1][4][7][11].





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